
4-Acetaminophen sulfate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetaminophen sulfate-d4 is a deuterated labeled version of 4-Acetaminophen sulfate. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace the hydrogen atoms in the acetaminophen sulfate molecule, which can help in tracing and quantifying the compound during various analytical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetaminophen sulfate-d4 involves the acetylation of 4-aminophenol with acetic anhydride to form acetaminophen, followed by sulfation to produce 4-Acetaminophen sulfate. The deuterated version is synthesized by incorporating deuterium atoms into the molecule. The reaction conditions typically involve heating the reaction mixture in a water bath at around 85°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in the industrial production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetaminophen sulfate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound back to its original form or other reduced forms.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Acetaminophen sulfate-d4 is widely used in scientific research, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the metabolic fate of acetaminophen in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of acetaminophen.
Industry: Applied in the development of new drugs and formulations, particularly in the study of drug metabolism and interactions
Wirkmechanismus
The mechanism of action of 4-Acetaminophen sulfate-d4 is similar to that of acetaminophen. It exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This inhibition reduces pain and fever. The deuterium atoms in the compound may affect its pharmacokinetics and metabolism, providing valuable insights into the drug’s behavior in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetaminophen sulfate: The non-deuterated version of the compound.
Paracetamol sulfate: Another sulfate derivative of acetaminophen.
Acetaminophen glucuronide: A glucuronide conjugate of acetaminophen.
Uniqueness
4-Acetaminophen sulfate-d4 is unique due to the presence of deuterium atoms, which makes it a valuable tool in tracing and quantifying the compound in various analytical and research applications. The deuterium labeling provides enhanced stability and allows for more precise measurements compared to non-deuterated compounds .
Eigenschaften
Molekularformel |
C8H9NO5S |
|---|---|
Molekulargewicht |
235.25 g/mol |
IUPAC-Name |
(4-acetamido-2,3,5,6-tetradeuteriophenyl) hydrogen sulfate |
InChI |
InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/i2D,3D,4D,5D |
InChI-Schlüssel |
IGTYILLPRJOVFY-QFFDRWTDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])OS(=O)(=O)O)[2H] |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



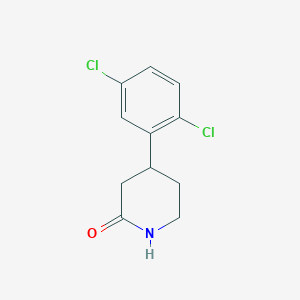
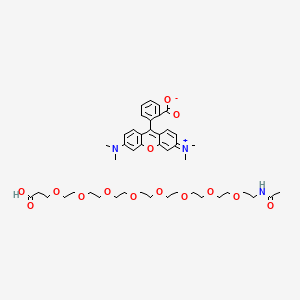

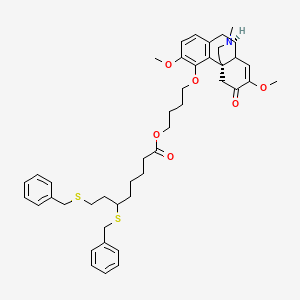
![N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide](/img/structure/B12364163.png)
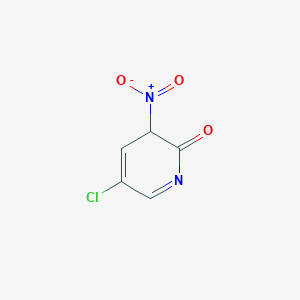
![[1,2,4]Triazolo[4,3-a]quinazolin-5(1H)-one, 2,4-dihydro-4-methyl-1-thioxo-](/img/structure/B12364175.png)
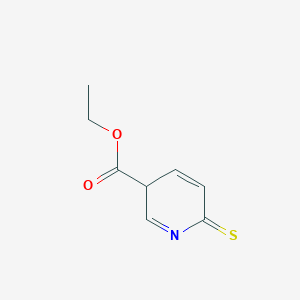

![5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12364194.png)



